1',3'-Dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid
Description
Properties
IUPAC Name |
3-(1,3-dimethylpyrazol-4-yl)-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-5-6(4-13(2)12-5)7-3-8(9(14)15)11-10-7/h3-4H,1-2H3,(H,10,11)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDRJBGUCMZMDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=NNC(=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1’,3’-Dimethyl-2H,1’H-[3,4’]bipyrazolyl-5-carboxylic acid typically involves the reaction of 1,3-dimethylpyrazole with appropriate carboxylating agents under controlled conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) to facilitate the carboxylation process .
Chemical Reactions Analysis
1’,3’-Dimethyl-2H,1’H-[3,4’]bipyrazolyl-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4), leading to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound under specific conditions.
Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1’,3’-Dimethyl-2H,1’H-[3,4’]bipyrazolyl-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, although no specific medical uses have been established yet.
Mechanism of Action
The mechanism of action of 1’,3’-Dimethyl-2H,1’H-[3,4’]bipyrazolyl-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
1’,3’-Dimethyl-2H,1’H-[3,4’]bipyrazolyl-5-carboxylic acid can be compared with other similar heterocyclic compounds, such as:
1,3-Dimethylpyrazole: A precursor in the synthesis of the target compound, known for its use in various chemical reactions.
Pyrazole-5-carboxylic acid: Another related compound with similar structural features and chemical properties.
1,3-Dimethyl-1H-pyrazole-4-carboxylic acid: Shares structural similarities and is used in similar research applications.
The uniqueness of 1’,3’-Dimethyl-2H,1’H-[3,4’]bipyrazolyl-5-carboxylic acid lies in its specific substitution pattern and the resulting chemical properties, making it a valuable tool in research settings .
Biological Activity
1',3'-Dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid (CAS No. 1030620-57-5) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves the reaction of 1,3-dimethylpyrazole with carboxylating agents under controlled conditions. Common solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C) are employed to facilitate the carboxylation process. The molecular formula for this compound is C9H10N4O2, with a molecular weight of 206.20 g/mol .
Antimicrobial Properties
Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. In a comparative study involving various pyrazole-based compounds, those similar to this compound demonstrated notable activity against Gram-positive and Gram-negative bacteria . For instance, coordination complexes derived from pyrazole ligands showed competitive antifungal activity against Fusarium species and other pathogens .
| Compound | Antimicrobial Activity |
|---|---|
| This compound | Moderate |
| Coordination Complexes | High |
Genotoxicity
Studies have also assessed the genotoxic potential of pyrazole derivatives. The results indicated that while some coordination complexes exhibited weak genotoxicity, the specific activity of this compound remains under investigation . Understanding the genotoxic profile is crucial for evaluating its safety in potential therapeutic applications.
The mechanism of action for this compound involves its interaction with various molecular targets such as enzymes and receptors. Preliminary findings suggest that it may modulate enzyme activity, leading to biochemical changes within cells. However, detailed pathways and specific targets require further research to elucidate the full scope of its biological effects.
Study on Antifungal Activity
In a study focused on antifungal properties, various pyrazole derivatives were tested against Candida species. The findings revealed that certain derivatives exhibited substantial inhibition zones compared to standard antifungal agents like fluconazole. This indicates the potential utility of compounds like this compound in treating fungal infections .
Coordination Complexes Research
A study involving coordination complexes based on pyrazole amide ligands highlighted their antibacterial and antifungal capabilities. The research showed that these complexes had enhanced permeability through lipid membranes due to their lipophilic nature, which could be advantageous for drug delivery systems . This suggests a potential pathway for utilizing this compound in developing new antimicrobial therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
